

Application Note: High-Efficiency Extraction of Nicotinamide-13C6 from Human Plasma

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Compound of Interest

Compound Name: Nicotinamide-13C6

Cat. No.: B12409355

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Abstract

This guide details the extraction and quantification of Nicotinamide (NAM) using its stable isotope-labeled internal standard, **Nicotinamide-13C6**, from human plasma. Nicotinamide, the amide form of Vitamin B3 and a precursor to NAD+, presents unique bioanalytical challenges due to its high polarity and susceptibility to matrix interference in electrospray ionization (ESI). This protocol contrasts two methodologies: a high-throughput Protein Precipitation (PPT) workflow and a high-sensitivity Solid Phase Extraction (SPE) workflow. Both methods utilize the 13C6-isotopologue to normalize extraction recovery and compensate for ion suppression, ensuring data integrity compliant with FDA/EMA bioanalytical guidelines.

Introduction & Scientific Rationale

The Role of Nicotinamide-13C6

In LC-MS/MS analysis of plasma, "matrix effects" (co-eluting phospholipids and salts) often suppress the ionization of the target analyte. Nicotinamide is particularly vulnerable because it elutes early on reversed-phase columns, often in the "suppression zone."

Using **Nicotinamide-13C6** (where all six carbons in the pyridine ring and amide group are replaced with Carbon-13) provides a mass shift of +6 Da. Unlike deuterium-labeled standards (which can suffer from deuterium exchange or slight retention time shifts), 13C-labeled standards co-elute perfectly with the analyte and behave identically chemically. This makes 13C6-NAM the ideal internal standard (IS) for correcting:

- Extraction Efficiency: Losses during PPT or SPE.
- Matrix Effects: Ion suppression/enhancement in the MS source.[1]
- Injection Variability: Autosampler inconsistencies.

Matrix Considerations

Human plasma is protein-rich (~70 mg/mL). Direct injection is impossible without removing albumin and globulins.

- PPT is chosen for speed and when sensitivity requirements are moderate (>10 ng/mL).
- SPE is chosen when removing phospholipids is critical to reach lower limits of quantification (LLOQ <1 ng/mL) or to extend column life.

Materials & Reagents



FULL PROTOCOL TRUNCATED


To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Experimental Workflows

Workflow Visualization

The following diagram illustrates the decision process and workflow for both extraction methods.



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Caption: Dual workflow for **Nicotinamide-13C6** extraction showing Protein Precipitation (PPT) and Solid Phase Extraction (SPE) pathways.

Protocol A: Protein Precipitation (High Throughput)

Best for: Pharmacokinetic (PK) studies with high sample volumes and concentrations >10 ng/mL.

- Aliquot: Transfer 50 μ L of human plasma into a 1.5 mL microcentrifuge tube or 96-well plate.
- Internal Standard Addition: Add 10 μ L of **Nicotinamide-13C6** working solution (e.g., 500 ng/mL in water).
 - Critical Step: Vortex gently and let stand for 5 minutes. This allows the 13C6-IS to bind to plasma proteins similarly to the endogenous analyte, ensuring accurate recovery correction.
- Precipitation: Add 200 μ L (1:4 ratio) of ice-cold Acetonitrile.

- Why ACN? Acetonitrile produces a coarser precipitate than methanol, which is easier to pellet. It also solubilizes NAM efficiently.
- Agitation: Vortex vigorously for 60 seconds.
- Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Supernatant Transfer: Transfer 150 µL of the supernatant to a clean vial.
- Dilution (Optional but Recommended): Dilute the supernatant 1:1 with water (or Mobile Phase A) before injection.
 - Reasoning: Injecting pure ACN onto a reversed-phase column causes "solvent effects" (peak broadening) for early eluters like NAM. Diluting with water focuses the peak.

Protocol B: Solid Phase Extraction (High Sensitivity)

Best for: Trace analysis, biomarker validation, or when phospholipid removal is required to minimize matrix effects.

- Pre-treatment: Mix 100 µL plasma with 10 µL IS and 100 µL 2% Formic Acid in water.
 - Mechanism: Acidification disrupts protein binding and ensures NAM is protonated (though NAM is a weak base, pKa ~3.35, acidification helps solubility and protein release).
- Conditioning: Condition a Polymeric Reversed-Phase cartridge (e.g., Oasis HLB, 30 mg) with 1 mL Methanol followed by 1 mL Water.
- Loading: Load the pre-treated sample onto the cartridge at a slow flow rate (~1 mL/min).
- Washing: Wash with 1 mL of 5% Methanol in Water.
 - Purpose: Removes salts and highly polar interferences without eluting NAM.
- Elution: Elute with 1 mL of 100% Methanol.
- Evaporation: Evaporate the eluate to dryness under a stream of Nitrogen at 40°C.

- Reconstitution: Reconstitute in 100 μ L of Mobile Phase A (10 mM Ammonium Formate). Vortex well.

LC-MS/MS Conditions (Reference)

To validate the extraction, the following chromatographic conditions are recommended.

- Column: HILIC (e.g., Waters BEH Amide) or High-Strength Silica C18 (e.g., Waters HSS T3).
 - Note: HSS T3 is preferred for retaining polar bases like NAM in high aqueous conditions.
- Mobile Phase A: Water + 10 mM Ammonium Formate + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.^{[2][3]}
- MRM Transitions:
 - Nicotinamide: 123.1 \rightarrow 80.1 m/z^{[2][3]}
 - **Nicotinamide-13C6**: 129.1 \rightarrow 86.1 m/z

Validation & Quality Control (Self-Validating System)

To ensure trustworthiness, every batch must include:

- System Suitability Test (SST): Inject a neat standard of NAM + 13C6-NAM before samples. Check for retention time stability and signal-to-noise ratio.
- IS Response Monitoring: Plot the peak area of **Nicotinamide-13C6** for all samples.
 - Acceptance Criteria: The IS area should not vary by more than $\pm 15\%$ across the run. A drastic drop indicates matrix suppression or extraction failure for that specific sample.
- Blank Check: Inject a double blank (plasma without analyte or IS) to ensure no endogenous interference at the 13C6 transition (unlikely with +6 Da shift, but good practice).

Troubleshooting Table



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To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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References

- Simultaneous determination of nicotinamide and N1-methylnicotinamide in human serum by LC-MS/MS. *Biomedical Chromatography*, 2021. [2][3]
- Absolute quantification of nicotinamide mononucleotide in biological samples by double isotope-mediated liquid chromatography-tandem mass spectrometry.
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